![molecular formula C8H9ClN2O B1471018 Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride CAS No. 1187932-28-0](/img/structure/B1471018.png)
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride
Overview
Scientific Research Applications
Optical Applications in Material Science
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has been identified as a strategic compound for optical applications due to its tunable photophysical properties. These properties make it suitable for designing solid-state emitters, which are crucial in the development of organic light-emitting devices (OLEDs). The compound’s ability to exhibit good solid-state emission intensities makes it comparable to commercial probes like coumarin-153 and rhodamine 6G .
Bioimaging
In the field of bioimaging, this compound’s derivatives show promise due to their significant photophysical properties. They can be used as fluorescent probes for studying the dynamics of intracellular processes, providing a non-invasive means to monitor and understand biological functions at the molecular level .
Medicinal Chemistry: Antitumor Applications
The pyrazolo[1,5-a]pyridin scaffold is a part of N-heterocyclic compounds that have shown a high impact in medicinal chemistry. Its derivatives have been explored for their anticancer potential, with the possibility of leading to new designs of antitumor drugs .
Organic Synthesis
This compound serves as a functional scaffold in organic synthesis, allowing for diverse post-functionalization. It enables the creation of a wide range of structurally diverse molecules, which can be further explored for various chemical and pharmacological properties .
Chemosensors
The structural versatility of pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride allows it to be used in the development of chemosensors. These sensors can detect ions or molecules, making them valuable in environmental monitoring and diagnostics .
Photophysical Studies
The compound’s derivatives are used in photophysical studies to understand the interaction between light and matter. They are particularly useful in studying fluorescence properties and photobleaching performance, which are essential in developing new fluorescent materials .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit amp-activated protein kinase , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have a similar target.
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it does indeed target amp-activated protein kinase as suggested, it could potentially affect energy homeostasis within cells .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have similar effects.
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-8-3-1-2-4-10(8)9-7;/h1-5,11H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRQIXTZZVVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-28-0 | |
Record name | {pyrazolo[1,5-a]pyridin-2-yl}methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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